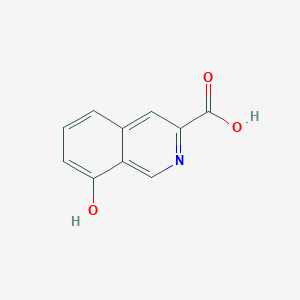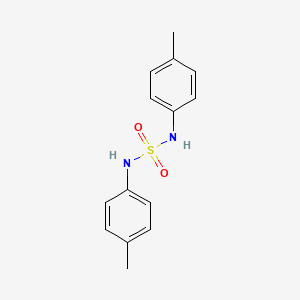
8-Hydroxyisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyisoquinoline-3-carboxylic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 8th position and a carboxylic acid group at the 3rd position on the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce the hydroxyl and carboxylic acid groups at the desired positions on the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxyisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the isoquinoline ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Applications De Recherche Scientifique
8-Hydroxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-hydroxyisoquinoline-3-carboxylic acid involves its ability to chelate metal ions and interact with biological targets. The hydroxyl group at the 8th position and the carboxylic acid group at the 3rd position allow the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes . Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Similar in structure but lacks the carboxylic acid group at the 3rd position.
Isoquinoline-3-carboxylic acid: Lacks the hydroxyl group at the 8th position.
Quinoline derivatives: These compounds have a similar bicyclic structure but differ in the position and type of functional groups.
Uniqueness: 8-Hydroxyisoquinoline-3-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Propriétés
Formule moléculaire |
C10H7NO3 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
8-hydroxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-6-4-8(10(13)14)11-5-7(6)9/h1-5,12H,(H,13,14) |
Clé InChI |
KGWDSFNMFHFOAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=NC=C2C(=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13667151.png)

![2-(3-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667163.png)
![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)


![1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B13667186.png)


![N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)
